![molecular formula C15H11Cl2F3N2O B2725632 N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 478063-70-6](/img/structure/B2725632.png)

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

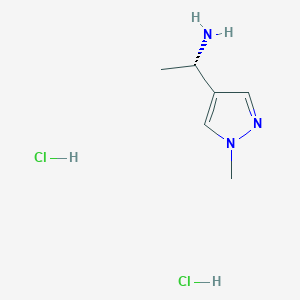

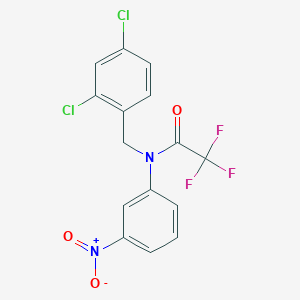

“N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 . The presence of this group often imparts unique properties to the molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl group, and the chlorobenzyl group. The electronegativity of the fluorine atoms in the trifluoromethyl group would likely cause this group to pull electron density towards itself, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions similar to other aromatic compounds . The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in a biological system .Scientific Research Applications

Chemical Synthesis and Reactivity

Research has shown interest in the synthesis and reactivity of N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide derivatives. For instance, studies have explored the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution to yield pyridin-4-yl α-substituted acetamide products. This rearrangement reaction involves a presumed N-acylated intermediate that reacts intramolecularly via nucleophilic aromatic substitution, resulting in a formal two-carbon insertion (Getlik et al., 2013).

Corrosion Inhibition

Another area of application involves the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. Compounds similar to this compound were tested for their effectiveness in preventing corrosion, showing promising results (Yıldırım & Cetin, 2008).

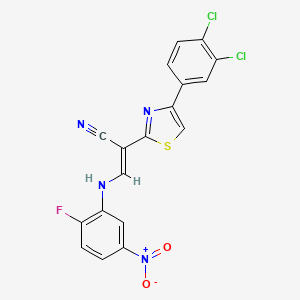

Anticancer Potential

A study on the synthesis, structure, and molecular docking analysis of an anticancer drug related to this compound demonstrated its potential application in treating cancer. The synthesized derivative was evaluated for its anticancer activity through in silico modeling, targeting the VEGFr receptor, highlighting its potential as an anticancer agent (Sharma et al., 2018).

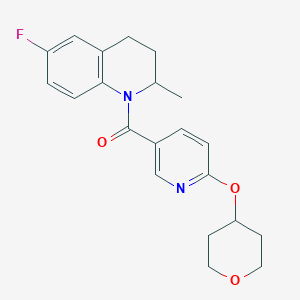

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs, have been conducted. These studies focused on understanding the electronic properties, light harvesting efficiency, and non-linear optical activity, providing insights into their potential use in dye-sensitized solar cells and as inhibitors for biological targets (Mary et al., 2020).

Metal Complexes and Coordination Chemistry

Research into N-(2-Pyridyl)acetamide complexes with metals such as palladium(II), cobalt(II), nickel(II), and copper(II) offers insight into their potential applications in coordination chemistry. These studies provide valuable information on the bonding modes, overall geometry, and magnetic properties of the complexes, which could have implications for their use in catalysis, material science, and medicinal chemistry (Nonoyama et al., 1975).

Safety and Hazards

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2F3N2O/c16-11-3-1-9(2-4-11)7-22-14(23)6-13-12(17)5-10(8-21-13)15(18,19)20/h1-5,8H,6-7H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJIXMBIKXASQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)

![4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2725555.png)

![Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2725556.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2725560.png)

![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2725563.png)

![potassium 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2725565.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2725567.png)